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Compound of Interest

Compound Name:
(S)-N-Boc-(2'-

Chlorophenyl)Glycine

CAS No.: 225918-60-5

Cat. No.: B1271962

Get Quote

Technical Whitepaper for Medicinal Chemistry & Process Development

Executive Summary
(S)-N-Boc-(2'-Chlorophenyl)glycine (CAS: 313490-25-4) represents a high-value chiral

building block, distinguished by its steric bulk and electronic orthogonality. While the free amino

acid core is the industrial precursor to the blockbuster antithrombotic Clopidogrel (Plavix), the

N-Boc protected derivative serves a distinct role in discovery chemistry. It is utilized primarily to

introduce conformational constraints in peptidomimetics and to synthesize Clopidogrel analogs

for structure-activity relationship (SAR) studies.

This guide details the technical handling, synthesis, and application of this scaffold, with a

specific focus on overcoming the steric hindrance imposed by the 2-chloro substituent during

peptide coupling—a frequent failure point in standard protocols.
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Property Specification

IUPAC Name
(2S)-2-[(tert-butoxycarbonyl)amino]-2-(2-

chlorophenyl)acetic acid

CAS Number 313490-25-4 (S-isomer)

Molecular Formula C₁₃H₁₆ClNO₄

Molecular Weight 285.72 g/mol

Chirality (S)-Enantiomer (L-configuration)

Appearance White to off-white crystalline powder

Purity Standard ≥98.0% (HPLC), ≥99% ee (Chiral HPLC)

Solubility
Soluble in DCM, DMF, DMSO, MeOH; Insoluble

in water

Synthesis & Manufacturing Workflow
The synthesis of (S)-N-Boc-(2'-Chlorophenyl)glycine requires a robust resolution strategy, as

the 2-chlorophenyl moiety introduces significant steric challenges for asymmetric induction. The

industrial standard relies on a Chemo-Enzymatic Route to ensure high enantiomeric excess (%

ee).

3.1 Production Pathway
Strecker Synthesis: 2-Chlorobenzaldehyde is converted to the racemic amino nitrile, followed

by hydrolysis to racemic 2-chlorophenylglycine.

Enzymatic Resolution (The Critical Step): The racemate is N-phenylacetylated and subjected

to Penicillin G Acylase (PGA). PGA selectively hydrolyzes the (S)-enantiomer's amide bond,

releasing free (S)-2-chlorophenylglycine while leaving the (R)-amide intact.

Boc-Protection: The resolved (S)-amino acid is protected using Di-tert-butyl dicarbonate

((Boc)₂O) under Schotten-Baumann conditions.
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Figure 1: Chemo-enzymatic synthesis pathway ensuring >99% optical purity.

Technical Challenges: The "Ortho-Chloro" Effect
The 2-chloro substituent is not merely a lipophilic handle; it exerts a profound steric and

electronic influence on the reactivity of the glycine alpha-carbon.

Steric Hindrance: The chlorine atom at the ortho position creates a "molecular wall,"

significantly retarding nucleophilic attack at the carbonyl carbon during coupling reactions.

Standard EDC/NHS couplings often stall or result in low yields.

Racemization Risk: Phenylglycine derivatives are notoriously prone to racemization because

the benzylic alpha-proton is relatively acidic. The electron-withdrawing nature of the 2-

chlorophenyl ring further acidifies this proton.

Mechanism:[1][2][3] Base-mediated enolization leads to loss of chirality.

Mitigation: Avoid strong bases (e.g., DBU) and prolonged activation times.

Experimental Protocols
Protocol A: High-Efficiency Peptide Coupling (HATU Method)
Rationale: Due to the steric hindrance described above, powerful coupling reagents like HATU

or COMU are required to drive the reaction to completion before racemization can occur.

Reagents:

(S)-N-Boc-(2'-Cl)Phg-OH (1.0 equiv)

Amine Partner (1.1 equiv)

HATU (1.1 equiv)[4]
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HOAt (1.1 equiv) - Crucial additive to suppress racemization

DIPEA (2.5 equiv)

Solvent: Anhydrous DMF

Step-by-Step:

Activation: Dissolve (S)-N-Boc-(2'-Cl)Phg-OH (1.0 mmol) and HATU (380 mg, 1.0 mmol) in

anhydrous DMF (5 mL) under nitrogen.

Base Addition: Cool to 0°C. Add DIPEA (435 µL, 2.5 mmol) dropwise. Stir for exactly 5

minutes. Note: Do not pre-activate for >10 minutes to minimize racemization.

Coupling: Add the amine partner (1.1 mmol) and HOAt (150 mg, 1.1 mmol).

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Monitor by LC-

MS.

Workup: Dilute with EtOAc, wash with 5% citric acid (to remove DIPEA), sat. NaHCO₃, and

brine. Dry over Na₂SO₄.

Protocol B: Boc-Deprotection (Acidolysis)
Rationale: The 2-Cl group does not interfere with standard Boc removal, but the resulting free

amine is less nucleophilic than standard amino acids due to the steric environment.

Step-by-Step:

Dissolve the substrate in DCM (10 mL/g).

Add TFA (Trifluoroacetic acid) to a final concentration of 20–50% v/v.

Add Triisopropylsilane (TIPS) (2.5% v/v) as a scavenger if the molecule contains electron-

rich aromatic residues (e.g., Trp, Tyr) to prevent tert-butyl cation alkylation.

Stir at RT for 1–2 hours.

Evaporate volatiles. Co-evaporate with toluene (3x) to remove residual TFA.
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Applications in Drug Discovery
6.1 Peptidomimetics & Conformational Locking
In peptide chains, the (2'-Cl)Phg residue restricts rotation around the N-Cα and Cα-C(=O)

bonds (phi and psi angles). This is used to:

Stabilize

-turn secondary structures.

Increase proteolytic stability (non-natural amino acids are poor substrates for proteases).

Enhance lipophilicity for membrane permeability.

6.2 Clopidogrel Analogs
While Clopidogrel itself uses the methyl ester, the Boc-protected acid is used to synthesize

amide-linked analogs or to attach the Clopidogrel pharmacophore to delivery vectors (e.g.,

antibody-drug conjugates).
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Figure 2: Diverse utility of the scaffold in modern drug discovery.

Quality Control & Storage
Chiral Purity: Must be assessed using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns)

using Hexane/IPA mobile phases.
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Storage: Store at +2°C to +8°C. Protect from moisture. The Boc group is stable, but the

compound should be kept in a desiccator.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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